

Computational studies comparing "Benzothiazol-2-ylmethyl-methyl-amine" with similar molecules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzothiazol-2-ylmethyl-methyl-amine*

Cat. No.: *B106137*

[Get Quote](#)

A Comparative Computational Analysis of Benzothiazole-Based Scaffolds for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Computational Profiles of **Benzothiazol-2-ylmethyl-methyl-amine** and Structurally Related Analogs.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Computational studies, particularly molecular docking and in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are pivotal in the rational design of novel benzothiazole-based therapeutic agents.[1][3] This guide provides a comparative overview of the computational performance of "**Benzothiazol-2-ylmethyl-methyl-amine**" and similar molecules, supported by data from various in-silico studies.

Comparative Analysis of Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative measure of the binding affinity, with lower scores generally indicating a more favorable interaction. The following table summarizes the molecular docking scores of various benzothiazole derivatives against different protein targets implicated in cancer and neurological disorders.

Target Protein (PDB ID)	Benzothiazole Derivative	Docking Score (kcal/mol)	Reference Compound	Docking Score (kcal/mol)
HER2	Compound 2	-10.4	-	-
Compound 3	-9.9	-	-	
p56lck (1QPC)	Compound 1	Identified as a competitive inhibitor	Dasatinib	-
VEGFR-2	Compound 7	-173.88 (MolDock Score)	Sorafenib	-156.35 (MolDock Score)

Table 1: Comparative Molecular Docking Scores of Benzothiazole Derivatives.[1]

In-Silico ADMET Profiling

The drug-likeness and pharmacokinetic properties of a compound are critical for its development as a therapeutic agent. In-silico ADMET predictions provide valuable insights into these parameters, helping to identify candidates with favorable profiles early in the drug discovery pipeline. Several studies have utilized platforms like the SwissADME server to evaluate the pharmacokinetic properties of benzothiazole derivatives.[4][5]

A study on 1,3-benzothiazole-2-amine derivatives revealed that out of 15 analogs, 11 exhibited good pharmacokinetic characteristics, with four failing the blood-brain barrier (BBB) penetration test.[4] Another investigation on benzothiazole-thiazole hybrids confirmed that all 51 designed analogs adhered to Lipinski's rule of five, indicating good drug-likeness.[6] Similarly, a series of newly designed benzothiazole compounds (B1-B30) as potential p53-MDM2 inhibitors all complied with Lipinski's criteria, suggesting favorable oral drug properties.[3]

The "BOILED-Egg" model is a graphical tool used to predict passive gastrointestinal absorption and blood-brain barrier penetration. In a study of benzothiazole-hydroxamic acid hybrids, all synthesized ligands demonstrated low gastrointestinal absorption and no BBB penetration.

Experimental Protocols

The computational studies cited in this guide employ a range of well-established methodologies for molecular docking and ADMET prediction.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

- **Protein and Ligand Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The ligand structures are drawn using chemical drawing software and optimized to their lowest energy conformation.[\[4\]](#)[\[7\]](#)
- **Active Site Prediction:** The binding site of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction tools.[\[7\]](#)
- **Docking Simulation:** A molecular docking program, such as AutoDock Vina, Schrodinger Maestro, or MOE, is used to predict the binding conformation of the ligand within the protein's active site.[\[3\]](#)[\[8\]](#)[\[9\]](#) The program generates multiple binding poses and scores them based on a scoring function that estimates the binding affinity.
- **Analysis of Interactions:** The resulting docked complexes are visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[\[8\]](#)

In-Silico ADMET Prediction Protocol

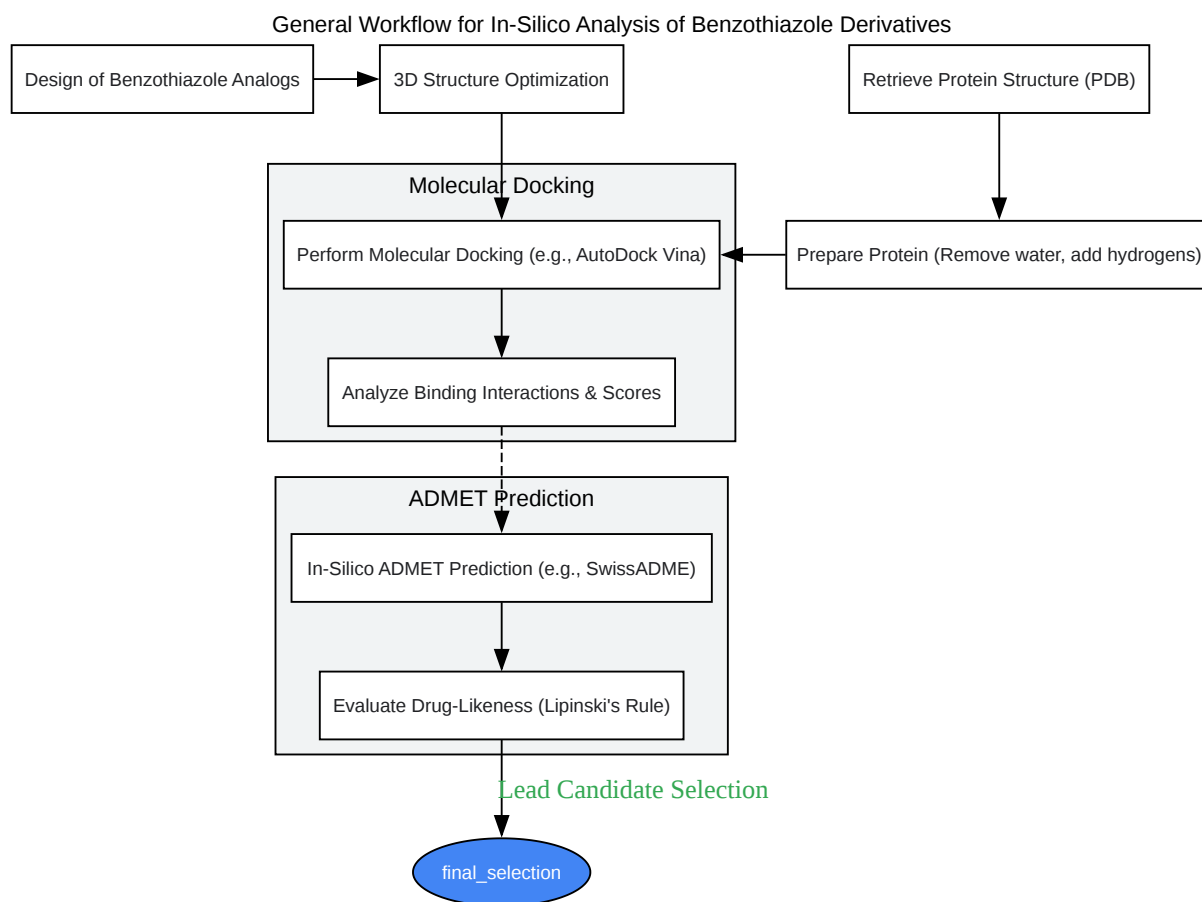
ADMET properties are commonly predicted using web-based servers or specialized software:

- **Structure Input:** The 2D or 3D structure of the molecule is submitted to the prediction server, such as SwissADME or admetSAR.[\[10\]](#)[\[11\]](#)

- **Calculation of Physicochemical Properties:** The software calculates various physicochemical descriptors, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
- **Prediction of Pharmacokinetic Properties:** Based on the calculated descriptors, the software predicts pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with P-glycoprotein.
- **Drug-Likeness Evaluation:** The tool assesses the compound's compliance with established drug-likeness rules, such as Lipinski's rule of five.[\[3\]](#)
- **Toxicity Prediction:** Some platforms also predict potential toxicities associated with the compound.[\[3\]](#)

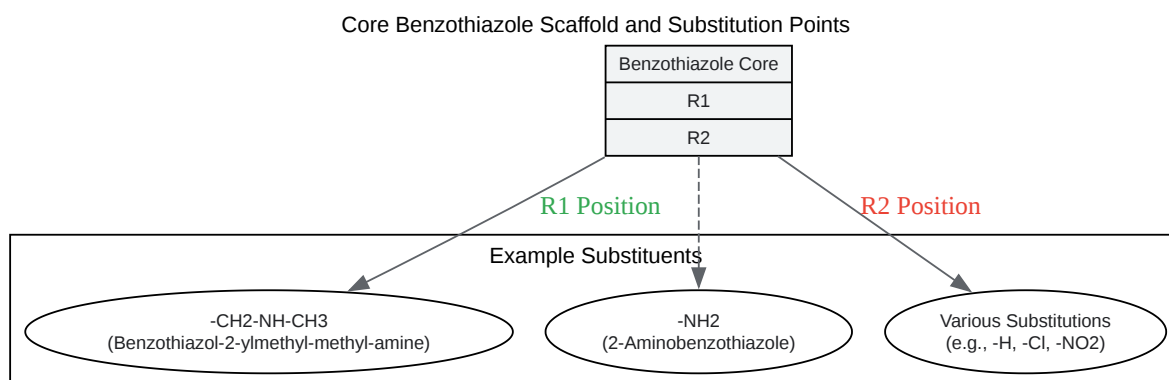
Visualizing Computational Workflows

The following diagrams illustrate the general workflow for computational studies of benzothiazole derivatives and the common structural features of the compared molecules.



[Click to download full resolution via product page](#)

In-Silico Drug Discovery Workflow



[Click to download full resolution via product page](#)

Benzothiazole Scaffold and Key Substitution Sites

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 3. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Computational studies comparing "Benzothiazol-2-ylmethyl-methyl-amine" with similar molecules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106137#computational-studies-comparing-benzothiazol-2-ylmethyl-methyl-amine-with-similar-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com